Nonanal-2,4-dinitrophenylhydrazone 100 microg/mL in Acetonitrile

CAS No.:

Cat. No.: VC18548225

Molecular Formula: C15H22N4O4

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N4O4 |

|---|---|

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | 2,4-dinitro-N-[(Z)-nonylideneamino]aniline |

| Standard InChI | InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11- |

| Standard InChI Key | STBNOHBRCCXRIK-WJDWOHSUSA-N |

| Isomeric SMILES | CCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Composition and Structural Properties

Molecular Characteristics

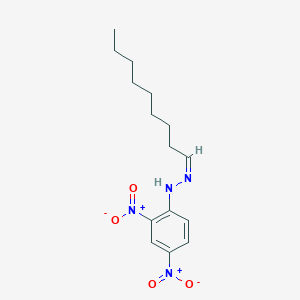

Nonanal-2,4-dinitrophenylhydrazone is characterized by the molecular formula C₁₅H₂₂N₄O₄ and a molecular weight of 322.36 g/mol . The compound’s structure consists of a nonanal moiety (a nine-carbon aldehyde) covalently bonded to 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. The IUPAC name, 2,4-dinitro-N-[(Z)-nonylideneamino]aniline, reflects its stereochemistry, with the (Z)-configuration at the hydrazone double bond .

The isomeric SMILES notation, CCCCCCCCC=NNC1=C(C=C(C=C1)N+[O-])N+[O-], highlights the linear nonyl chain and the nitro-substituted aromatic ring. The compound’s crystalline structure and solubility in acetonitrile (100 µg/mL) make it ideal for precise volumetric applications in analytical workflows.

Synthesis and Production

Reaction Mechanism

The synthesis of Nonanal-DNPH involves the acid-catalyzed condensation of nonanal with 2,4-dinitrophenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of nonanal, followed by dehydration to form the hydrazone bond. Sulfuric or hydrochloric acid typically serves as the catalyst, with the reaction yielding a bright yellow to orange precipitate.

Purification and Standardization

Post-synthesis, the crude product is purified through recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to remove unreacted reagents and byproducts. The final product is dissolved in acetonitrile at a concentration of 100 µg/mL, ensuring stability and compatibility with high-performance liquid chromatography (HPLC) systems .

Analytical Applications

Chromatographic Analysis

Nonanal-DNPH is predominantly used as a derivatizing agent for detecting aldehydes and ketones in environmental samples. The compound’s UV activity and stability enhance sensitivity in HPLC-UV analyses, enabling quantification at parts-per-billion (ppb) levels . For example, atmospheric formaldehyde and acetaldehyde are often derivatized with DNPH reagents, with Nonanal-DNPH serving as an internal standard .

Environmental Monitoring

In air quality studies, DNPH cartridges impregnated with Nonanal-DNPH efficiently trap volatile organic compounds (VOCs), which are subsequently eluted and analyzed. This method is critical for assessing compliance with regulatory limits on airborne pollutants .

Environmental Impact and Disposal

Waste Management

Contaminated materials must be disposed of as hazardous waste, preferably through incineration at licensed facilities. Acetonitrile waste requires separate collection due to its flammability .

Future Directions

Method Optimization

Advances in ultra-high-performance liquid chromatography (UHPLC) could enhance the resolution and speed of Nonanal-DNPH-based analyses. Coupling with mass spectrometry (LC-MS) may further improve detection limits for trace aldehydes.

Green Chemistry Alternatives

Research into biodegradable derivatizing agents could reduce the environmental footprint of analytical workflows, though DNPH derivatives remain unmatched in stability and cost-effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume